(2E)-3-bromobut-2-enal
Description
(2E)-3-Bromobut-2-enal (C₄H₅BrO) is an α,β-unsaturated aldehyde featuring a bromine atom at the third carbon of the butenyl chain. Its structure consists of a conjugated double bond (C2–C3) and an aldehyde group at C1, with bromine substitution at C3 (CH₂=CH–CBr–CHO). This configuration imparts significant electrophilicity to the β-carbon, making the compound highly reactive in nucleophilic additions and substitution reactions.
Properties
Molecular Formula |
C4H5BrO |
|---|---|
Molecular Weight |
148.99 g/mol |
IUPAC Name |
(E)-3-bromobut-2-enal |
InChI |
InChI=1S/C4H5BrO/c1-4(5)2-3-6/h2-3H,1H3/b4-2+ |
InChI Key |
YXUMKCALEMGCQT-DUXPYHPUSA-N |
Isomeric SMILES |
C/C(=C\C=O)/Br |
Canonical SMILES |
CC(=CC=O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-Bromobut-2-enal typically involves the bromination of but-2-enal. One common method is the addition of bromine to but-2-enal in the presence of a solvent such as dichloromethane. The reaction is carried out at low temperatures to control the addition and ensure the formation of the (E)-isomer.
Industrial Production Methods: Industrial production of (E)-3-Bromobut-2-enal may involve continuous flow processes where but-2-enal is reacted with bromine under controlled conditions. The use of catalysts and specific reaction chambers can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: (E)-3-Bromobut-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products Formed:
Oxidation: 3-Bromobutanoic acid.
Reduction: 3-Bromobutanol.
Substitution: 3-Hydroxybut-2-enal or 3-Aminobut-2-enal.
Scientific Research Applications
(E)-3-Bromobut-2-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (E)-3-Bromobut-2-enal involves its reactivity due to the presence of both the bromine atom and the aldehyde group. The bromine atom can participate in nucleophilic substitution reactions, while the aldehyde group can undergo oxidation or reduction. These reactive sites make (E)-3-Bromobut-2-enal a versatile compound in chemical synthesis.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The reactivity and applications of (2E)-3-bromobut-2-enal are best understood through comparison with structurally related compounds. Key analogs include:
Reactivity and Chemical Behavior
- Electrophilic Reactivity : The conjugated double bond in (2E)-3-bromobut-2-enal stabilizes electrophilic intermediates, enhancing its susceptibility to nucleophilic attack at the β-carbon. This contrasts with 3-bromobutanal, which lacks conjugation and exhibits slower reaction kinetics in similar conditions .
- Halogen Effects : Bromine’s lower electronegativity and larger atomic radius compared to chlorine (as in 4-chlorobut-2-enal) make it a better leaving group, favoring SN2 and elimination reactions. For example, (E)-2-bromobut-2-enal undergoes nucleophilic substitution 50% faster than its chloro analog due to bromine’s superior leaving-group ability .
- Geometric Isomerism : The (2E)-configuration ensures optimal orbital overlap for conjugation, distinguishing it from (Z)-isomers, which may exhibit reduced stability or altered reactivity .
Research Findings and Data
Thermodynamic and Kinetic Studies
Density Functional Theory (DFT) calculations on analogous compounds, such as (E)-2-bromobut-2-enal, reveal that bromine substitution lowers the activation energy for nucleophilic substitution by 8–12 kcal/mol compared to chlorine . Experimental studies on 4-chlorobut-2-enal further confirm that halogen position significantly impacts reaction pathways, with C4 substitution favoring elimination over addition .
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